![molecular formula C11H9BrClNO B2989788 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone CAS No. 843638-48-2](/img/structure/B2989788.png)
1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone
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Description
Scientific Research Applications
Proteomics Research
“1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone” is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its specific molecular interactions, can be used to modify proteins or to act as a marker during protein isolation and analysis. It aids researchers in identifying protein expression in different cell types, understanding protein functions in biological processes, and discovering biomarkers for diseases .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its indole moiety is a common structure found in many natural products and drugs, making it a valuable precursor in drug design and discovery. It can be used to create novel compounds with potential therapeutic effects against a range of diseases .
Material Sciences
The compound’s unique chemical structure allows it to be used in material sciences, particularly in the development of organic semiconductors, which are essential for creating flexible electronic devices. Its ability to undergo polymerization makes it a candidate for creating new types of conductive materials .
Synthetic Organic Chemistry
“1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone” is significant in synthetic organic chemistry for constructing complex molecular architectures. It can participate in various chemical reactions, such as condensation or nucleophilic substitution, to yield a wide array of derivatives with diverse biological activities .
Bioconjugation Techniques
This compound can be used in bioconjugation techniques, which involve attaching a biomolecule to another molecule, which can be a drug, a dye, or a biomaterial. This process is crucial for developing targeted drug delivery systems, creating diagnostic tools, and engineering tissue scaffolds .
Neuropharmacology
Due to the presence of the indole structure, which is similar to the neurotransmitter serotonin, this compound has applications in neuropharmacology. It can be used to synthesize analogs that may interact with serotonin receptors, providing insights into the treatment of neurological disorders such as depression and anxiety .
properties
IUPAC Name |
1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-6-11(10(15)5-13)8-4-7(12)2-3-9(8)14-6/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKCSKGZHODTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone |
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